2,3-Dimethyl-2'-morpholinomethyl benzophenone
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Description
“2,3-Dimethyl-2’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C20H23NO2 . It has a molecular weight of 309.4 . This compound is used in scientific research and offers diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of “2,3-Dimethyl-2’-morpholinomethyl benzophenone” consists of 20 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms, along with a morpholine ring .
Scientific Research Applications
Photochemistry in Biological Chemistry
- Benzophenone (BP) photochemistry plays a significant role in biological chemistry, bioorganic chemistry, and material science. The unique photochemical properties of BP photophores, such as hydrogen atom abstraction and stable covalent bond creation under light-directed conditions, are utilized in various applications like binding site mapping, molecular target identification, and bioconjugation. These photophores offer practical advantages like low reactivity towards water and stability in ambient light, making them valuable in academic and industrial research (Dormán et al., 2016).
Crystal Structure Analysis
- The reaction of certain dimethyl and morpholino compounds results in products with significant differences in bond lengths due to steric hindrance. The study of these compounds provides insights into their structural properties, which can be critical in various chemical applications (Mugnoli et al., 1980).
Antitumor Activity
- Some benzophenone derivatives, including morpholino benzophenones, have demonstrated potent cytotoxic and antitumor activities in vitro against certain types of cancer cells. This research suggests the potential use of these compounds in the development of new antitumor agents (Kumazawa et al., 1997).
Photoinitiator Studies
- Benzophenone derivatives are studied for their photoinitiating activities in various applications, such as polymerization processes. Understanding the behavior of these compounds under light irradiation can lead to advancements in materials science and related fields (Alberti et al., 2008).
Electrochemical Reduction
- The electrochemical reduction of benzophenone and its derivatives is explored in various solvents, providing valuable insights into the chemical properties and reactivity of these compounds. This research can have implications in electrochemical applications and material sciences (Tsierkezos, 2007).
Photopolymerization and Material Fabrication
- Benzophenone derivatives are key in photopolymerization processes and the fabrication of materials, offering insights into the design of new materials and the development of innovative manufacturing techniques (Fouassier et al., 1995).
Properties
IUPAC Name |
(2,3-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-6-5-9-18(16(15)2)20(22)19-8-4-3-7-17(19)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYJLSFASXIQNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCOCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643540 |
Source
|
Record name | (2,3-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-44-2 |
Source
|
Record name | Methanone, (2,3-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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